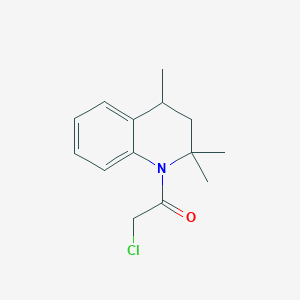
2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves various strategies, including the formation of complexes with metals such as iron and cobalt, which are further activated for catalytic activities including ethylene reactivity (Sun et al., 2007). Another synthesis route involves the creation of 3H-pyrrolo[3,2-f]quinoline derivatives, showing high antiproliferative activity through mechanisms including DNA intercalation (Via et al., 2008).
Molecular Structure Analysis
Conformational analysis of certain quinoline derivatives reveals the existence of stable forms, distinguishing their structures through computational methods, indicating the importance of understanding the molecular geometry for predicting reactivity and interactions (Karkhut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives highlight the versatility in forming complexes with various metals, demonstrating their potential in catalysis and material science. The synthesis of quinoline-2-yl)methanone derivatives, for example, showcases efficient multi-component reactions, yielding products with significant yields (Alizadeh & Roosta, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives can vary widely depending on their structure and substitution patterns. Spectroscopic studies of these compounds offer insights into their electronic and absorption properties, which are crucial for applications in materials science and pharmaceuticals (Al-Ansari, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles or electrophiles, are influenced by their molecular structure. Studies on the synthesis and reactivity of these compounds provide a basis for developing new materials and drugs, highlighting the importance of understanding their chemical behavior (Kategaonkar et al., 2010).
Applications De Recherche Scientifique
Anticancer Activity
- Antiproliferative Agents: Compounds structurally related to quinoline derivatives have shown significant antiproliferative activity. For instance, quinoline derivatives have been identified as potential anticancer agents, acting through mechanisms such as DNA intercalation, inhibition of DNA topoisomerase II, and induction of cell cycle arrest and apoptosis in cancer cells (L. D. Via et al., 2008). Similarly, 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some derivatives exhibiting significant potency (Yeh‐long Chen et al., 2008).
Catalytic Applications
- Catalysis in Polymerization: Quinoxalinyl-aminopyridines, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that catalyze ethylene oligomerization and polymerization. These complexes exhibit good catalytic activities, with variations observed based on the substituents on the aryl group linked to the imino group (Wen‐Hua Sun et al., 2007).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis: Research on the synthesis of complex heterocyclic compounds, such as quinolinyl chalcones and pyrazoline derivatives, demonstrates the versatility of quinoline derivatives in organic synthesis. These compounds have been investigated for their potential in promoting plant growth, indicating their utility beyond pharmaceuticals (Mohamed M. Hassan et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition: Quinoxalin-6-yl derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential of quinoline derivatives in material science applications. Electrochemical studies and quantum chemical calculations have supported their efficacy as inhibitors (L. Olasunkanmi et al., 2015).
Propriétés
IUPAC Name |
2-chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUVGDVQKAHTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389778 |
Source


|
| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone | |
CAS RN |
14036-98-7 |
Source


|
| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloroacetyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


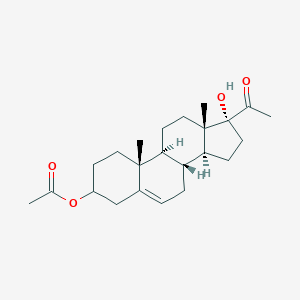

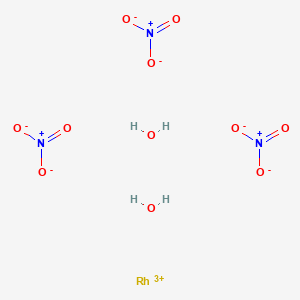


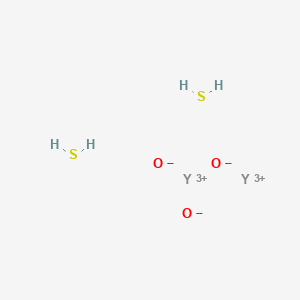



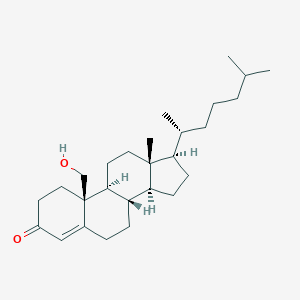

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)
